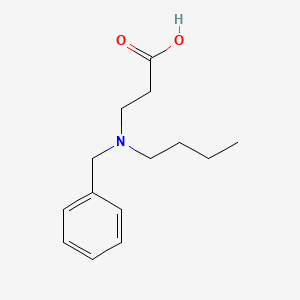
3-(Benzylbutylamino)propanoic acid
Overview
Description
3-(Benzylbutylamino)propanoic acid is a useful research chemical with the molecular formula C14H21NO2 and a molecular weight of 235.32 . It is a white to off-white solid with a melting point of 71 - 73°C . Its solubility is slight in DMSO and Methanol .
Molecular Structure Analysis
The molecular structure of 3-(Benzylbutylamino)propanoic acid includes a benzylbutylamino group attached to a propanoic acid group . The InChI key for this compound is QIBRHKAEVRMYJY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-(Benzylbutylamino)propanoic acid is a white to off-white solid with a melting point of 71 - 73°C . It has a molecular weight of 235.32 and a molecular formula of C14H21NO2 . It is slightly soluble in DMSO and Methanol .Scientific Research Applications
-
Porphyrin and Porphyrinoid Total Synthesis and Biosynthesis
- Application : Porphyrins are involved in the generation, storage, and use of oxygen, which is pivotal to life. Their photochemical properties are central to the biochemical functioning of plants. When complexed to metals, porphyrins can engage in a multitude of contemporary applications ranging from solar energy generation to serving as catalysts for important chemical reactions .
- Method : The synthesis of functionalized porphyrins has reached a state of refinement where pretty well any desired porphyrin can successfully be synthesized with the approaches that are available .
- Results : The development of this field has led to the synthesis of a cornucopia of related macrocycle-modified porphyrinoids .
-
Biosynthesis Pathways and Strategies for Improving 3-Hydroxypropionic Acid Production in Bacteria
- Application : 3-Hydroxypropionic acid (3-HP) represents an economically important platform compound from which a panel of bulk chemicals can be derived. Bioproduction of 3-HP has attracted more attention due to utilization of renewable biomass .
- Method : This review outlines bacterial production of 3-HP, covering aspects of host strains (e.g., Escherichia coli and Klebsiella pneumoniae), metabolic pathways, key enzymes, and hurdles hindering high-level production .
- Results : The protocols range from rewiring of metabolic networks, alleviation of metabolite toxicity, to dynamic control of cell size and density .
-
Biological Production of Propionic Acid
- Application : Propionic acid and its derivatives are used as anti-microbial and anti-inflammatory agents, herbicides, and artificial flavors in various industrial applications. They are produced via biological pathways using Propionibacterium and some anaerobic bacteria .
- Method : The production of propionic acid is achieved through the employment of co-culture, genetic and metabolic engineering, immobilization technique, and efficient bioreactor systems .
- Results : The development of these biological approaches has led to the production of propionic acid that is more environmentally friendly and economically advantageous .
-
Fermentative Production of Propionic Acid
- Application : Propionic acid is an important organic acid with wide industrial applications, especially in the food industry. It is currently produced from petrochemicals via chemical routes .
- Method : The fermentative production of propionic acid involves the use of robust microbial producers and inexpensive renewable feedstocks. The review focuses on bacterial producers of propionic acid and promising sources of substrates as carbon sources .
- Results : The use of biomass substrates holds promise to reduce propionic acid fermentation cost, making bio-propionic acid more cost-competitive .
-
Biological Effects of Indole-3-Propionic Acid
- Application : Indole-3-propionic acid (IPA), a gut microbiota-derived metabolite of tryptophan, has been found to have various biological effects on mammals’ health and disease .
- Method : The research investigates the biological actions of IPA, including its impact on the immune, nervous, gastrointestinal, and cardiovascular systems in mammals .
- Results : IPA exhibits a similar impact on the energetic balance and cardiovascular system to its precursor, tryptophan. Additionally, IPA has a positive impact on a cellular level, by preventing oxidative stress injury, lipoperoxidation, and inhibiting synthesis of proinflammatory cytokines .
-
Important Roles of Indole Propionic Acid in Host Health and Disease
- Application : Indole propionic acid (IPA), a gut microbial metabolite, plays crucial roles in host health and disease .
- Method : The research summarizes the IPA-producing bacteria, dietary patterns on IPA content, and functional roles of IPA in various diseases .
- Results : IPA can stimulate the expression of tight junction proteins to enhance gut barrier function and inhibit the penetration of toxic factors. It can also modulate the immune system to exert anti-inflammatory and antioxidant effects to synergistically regulate body physiology .
Future Directions
While specific future directions for 3-(Benzylbutylamino)propanoic acid are not available, related compounds like indole-3-propionic acid are being studied for their potential in treating metabolic syndrome . Additionally, biological production methods for propionic acid are being explored for their environmental benefits .
properties
IUPAC Name |
3-[benzyl(butyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-2-3-10-15(11-9-14(16)17)12-13-7-5-4-6-8-13/h4-8H,2-3,9-12H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBRHKAEVRMYJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCC(=O)O)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzylbutylamino)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,7-dihydro-4H-thieno[3,2-c]pyran-4-carboxylic acid](/img/structure/B1470165.png)
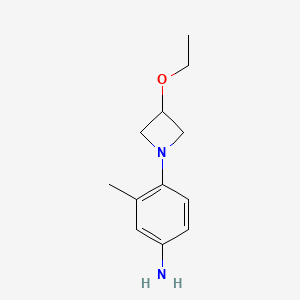
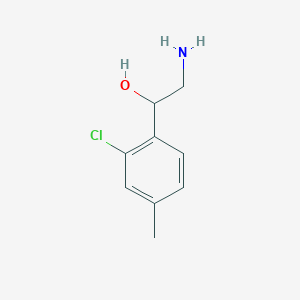
![3-[(4-Fluorobenzyl)oxy]isoxazole-5-carboxylic acid](/img/structure/B1470168.png)
![{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}amine](/img/structure/B1470169.png)
![ethyl 2-(4-chlorophenyl)-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1470172.png)

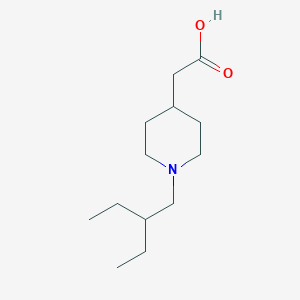
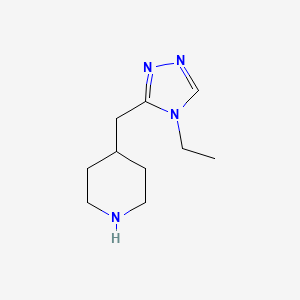
![1-[(ethylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470178.png)
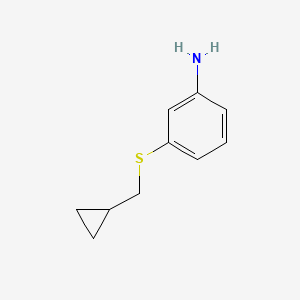
![[5-(Thiophen-3-yl)-1,3-oxazol-4-yl]methanamine](/img/structure/B1470180.png)
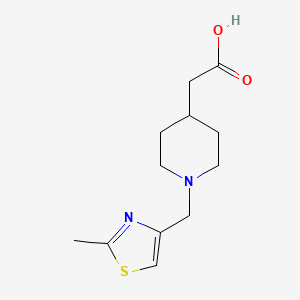
![2-{1-[(Thiophen-3-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1470187.png)